Superior Hemodynamic Stability vs. Pancuronium: Quantified Lack of Tachycardia and Hypertension
In a prospective, double-blind randomized trial in coronary artery bypass patients, pipecuronium (100 μg/kg) demonstrated no significant change in heart rate (HR) or mean arterial pressure (MAP) post-induction, whereas pancuronium (150 μg/kg) caused a significant HR increase from 53 ± 11 to 64 ± 9 bpm (P < 0.05) and a rise in cardiac index (CI) from 2.5 ± 0.5 to 3.0 ± 0.8 L/min/m² (P < 0.05) [1]. This was corroborated by another study showing pancuronium increased HR significantly for up to 20 minutes post-administration, while pipecuronium and vecuronium did not [2].
| Evidence Dimension | Cardiovascular Stability: Heart Rate (HR) Change Post-Induction |
|---|---|
| Target Compound Data | Pipecuronium (100 μg/kg): No significant change; HR unchanged from baseline |
| Comparator Or Baseline | Pancuronium (150 μg/kg): HR increase from 53 ± 11 bpm to 64 ± 9 bpm |
| Quantified Difference | Pipecuronium: 0 bpm increase; Pancuronium: +11 bpm increase (P < 0.05) |
| Conditions | Patients undergoing coronary artery bypass surgery, midazolam/fentanyl anesthesia |
Why This Matters
This lack of chronotropic effect directly translates to reduced myocardial oxygen demand and a lower risk of intraoperative ischemic events in high-risk cardiac patients, a key differentiator for clinical procurement.
- [1] Neidhart PP, Champion P, Vogel J, et al. A comparison of pipecuronium with pancuronium on haemodynamic variables and plasma catecholamines in coronary artery bypass patients. Can J Anaesth. 1994 Jun;41(6):469-74. View Source
- [2] Kim DW, et al. Neuromuscular Blocking and Cardiovascular Effects of Pipecuronium Comparing with Pancuronium and Vecuronium. Korean J Anesthesiol. 1996;30(5):556-563. View Source
